molecular formula C10H13NO3S B13988607 N-(pivaloyloxy)thiophene-2-carboxamide

N-(pivaloyloxy)thiophene-2-carboxamide

Cat. No.: B13988607
M. Wt: 227.28 g/mol
InChI Key: LOBJKTGEZIRHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Pivaloyloxy)thiophene-2-carboxamide is a thiophene-derived carboxamide featuring a pivaloyloxy (2,2-dimethylpropanoyloxy) substituent. The pivaloyloxy group, a sterically hindered and hydrophobic moiety, is known to influence solubility, metabolic stability, and bioavailability in medicinal chemistry. Thiophene carboxamides, in general, are of interest due to their diverse bioactivities, including antimicrobial, antioxidant, and enzyme-inhibitory properties, as observed in structurally related compounds .

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

(thiophene-2-carbonylamino) 2,2-dimethylpropanoate

InChI

InChI=1S/C10H13NO3S/c1-10(2,3)9(13)14-11-8(12)7-5-4-6-15-7/h4-6H,1-3H3,(H,11,12)

InChI Key

LOBJKTGEZIRHFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)ONC(=O)C1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including N-(pivaloyloxy)thiophene-2-carboxamide, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

N-(pivaloyloxy)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the ring.

Scientific Research Applications

N-(pivaloyloxy)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(pivaloyloxy)thiophene-2-carboxamide depends on its specific application In biological systems, thiophene derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Thiophene carboxamides vary significantly based on their substituents. Key comparisons include:

Compound Name Substituent Dihedral Angle (°)¹ Melting Point (K) Key Physicochemical Traits
N-(2-Nitrophenyl)thiophene-2-carboxamide 2-Nitrophenyl 8.5–13.5 397 Planar structure, moderate polarity
N-(Pivaloyloxy)thiophene-2-carboxamide Pivaloyloxy Not reported Not reported High lipophilicity, steric bulk
N-(6-Methylpyridin-2-yl)thiophene-2-carboxamide 6-Methylpyridinyl N/A N/A Enhanced metal coordination capacity

¹Dihedral angle between the thiophene and aromatic substituent.

  • Steric Effects : The pivaloyloxy group introduces steric hindrance, likely reducing crystallinity compared to the nitro-substituted analog .

Stability and Reactivity

  • Hydrolytic Stability: The pivaloyloxy group’s steric protection may resist enzymatic or hydrolytic cleavage compared to nitro or morpholinoyl groups.
  • Synthetic Flexibility : Thiophene carboxamides with electron-withdrawing groups (e.g., nitro) facilitate further functionalization, whereas pivaloyloxy’s bulk may limit reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.